

Metoprolol Acid-d5 certificate of analysis

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Compound of Interest

Compound Name: Metoprolol Acid-d5

Cat. No.: B564542

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An In-depth Technical Guide to the Certificate of Analysis for **Metoprolol Acid-d5**

Introduction

This guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for **Metoprolol Acid-d5**. **Metoprolol Acid-d5** is the deuterium-labeled metabolite of Metoprolol, a widely used beta-blocker. As a stable isotope-labeled internal standard, its purity and identity are paramount for the accuracy of quantitative bioanalytical studies. This document is intended for researchers, analytical scientists, and quality assurance professionals in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

Certificate of Analysis: Metoprolol Acid-d5

A Certificate of Analysis is a formal document that confirms that a specific batch of a product meets its predetermined specifications. It is a critical component of quality control in the pharmaceutical industry.

Identifier	Information
Product Name	Metoprolol Acid-d5
Catalogue Number	PA STI 065000
CAS Number	1215404-47-9[1][2]
Molecular Formula	C14H16D5NO4[1][2]
Molecular Weight	272.35 g/mol [1]
Lot Number	XXXX-YYYY
Date of Analysis	2025-11-26
Retest Date	2028-11-25
Storage Conditions	2-8°C, Protect from light

Quantitative Data Summary

The following tables summarize the quantitative analytical results for a representative lot of **Metoprolol Acid-d5**.

Table 1: Identity Tests

Test	Method	Specification	Result
¹ H-NMR Spectroscopy	USP <761>	Conforms to structure	Conforms
Mass Spectrometry (ESI+)	Direct Infusion	Conforms to [M+H] ⁺	Conforms
Infrared Spectroscopy	USP <851>	Conforms to reference spectrum	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Chromatographic Purity	HPLC-UV	$\geq 98.0\%$	99.5%
Isotopic Purity	LC-MS	$\geq 99\%$ Deuterium Incorporation	99.6%
Individual Impurity	HPLC-UV	$\leq 0.5\%$	$< 0.1\%$
Total Impurities	HPLC-UV	$\leq 1.0\%$	0.2%

Table 3: Physicochemical Properties

Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	White solid
Water Content	Karl Fischer Titration	$\leq 1.0\%$	0.3%
Residual Solvents	GC-HS	Meets USP <467> requirements	Conforms

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 μm particle size.
- Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water).
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 223 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

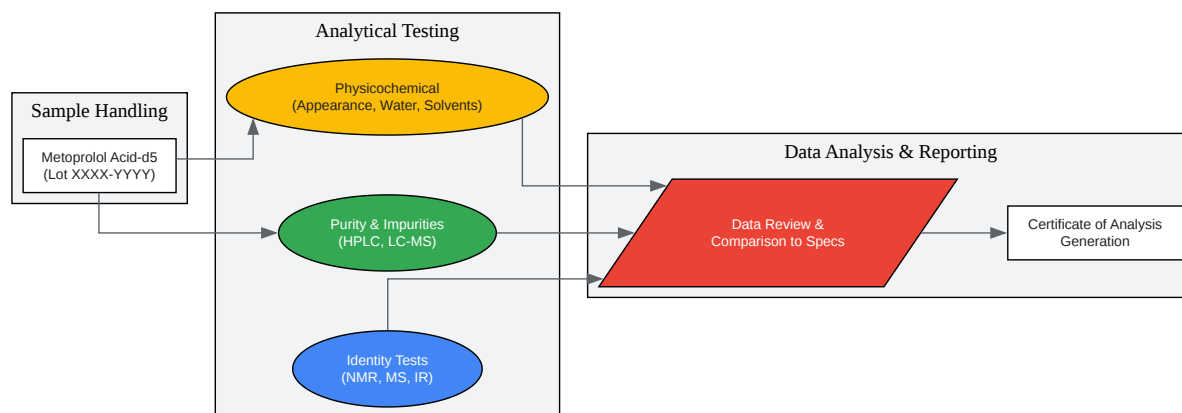
- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
- Method: The sample is introduced via direct infusion or coupled with an LC system.
- Ionization Mode: Positive (ESI+).
- Analysis: The full scan mass spectrum is acquired to confirm the mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$. Isotopic purity is determined by evaluating the distribution of isotopic peaks.

Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy for Identity

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated methanol (Methanol- d_4) or Dimethyl sulfoxide- d_6 .
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ^1H -NMR spectrum is recorded, and the chemical shifts, multiplicities, and integrations of the signals are compared to the expected pattern for the **Metoprolol Acid- d_5** structure to confirm its identity.

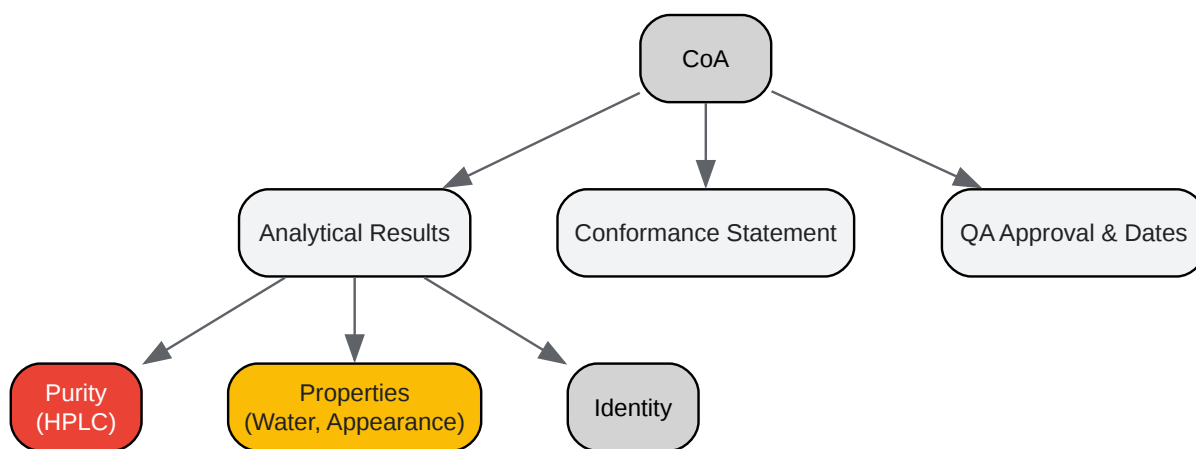
Visualizations

The following diagrams illustrate key workflows and concepts related to the Certificate of Analysis.



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Caption: Workflow for Identification and Purity Assessment.



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Caption: Logical Structure of a Certificate of Analysis.

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References

- 1. Metoprolol Acid-d5 (>90%) | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com